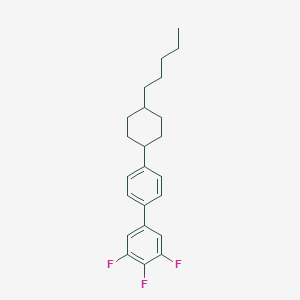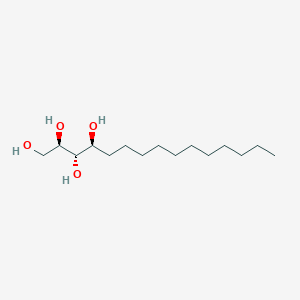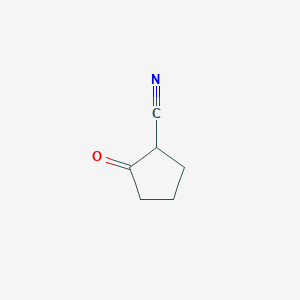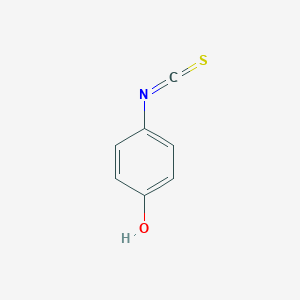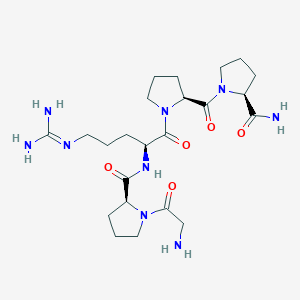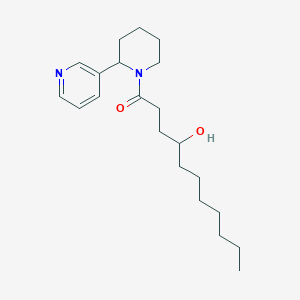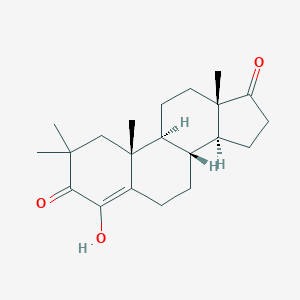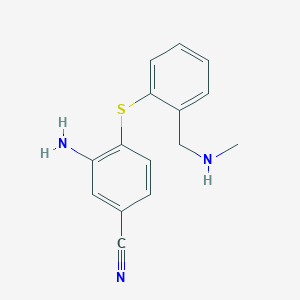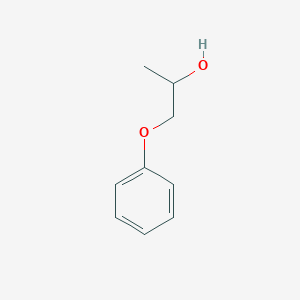
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is a derivative of fucose, a hexose deoxy sugar. This compound is characterized by the presence of two isopropylidene groups that protect the hydroxyl groups on the fucose molecule. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose can be synthesized through the reaction of alpha-D-fucose with acetone in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal, which protects the hydroxyl groups on the fucose molecule. The reaction conditions often include:
Reagents: Acetone, acid catalyst (e.g., p-toluenesulfonic acid)
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic conditions, depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential role in drug development and as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose primarily involves its role as a protected sugar derivative. The isopropylidene groups protect the hydroxyl groups, allowing selective reactions at other positions on the molecule. This protection is crucial in multi-step synthesis processes where selective deprotection and functionalization are required. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
- 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
- 1,2-O-Isopropylidene-alpha-D-xylofuranose
Comparison: 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is unique due to its specific structure and the presence of isopropylidene groups at the 1,2 and 3,4 positions. This configuration provides distinct reactivity and stability compared to other similar compounds. For example, 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose has a similar protective group arrangement but differs in the sugar backbone, leading to different reactivity and applications .
属性
IUPAC Name |
(1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6-,7+,8+,9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWQLTARTKWGMT-SOYHJAILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@@H]3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


